molecular formula C21H18N4OS B2692977 3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496801-98-0

3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2692977
CAS No.: 496801-98-0
M. Wt: 374.46
InChI Key: KFRNOXPJPSPPHV-UHFFFAOYSA-N
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Description

3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives

Scientific Research Applications

3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction conditions often involve heating thiophene-2-carboxamides in formic acid or using other reagents like 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and various primary amines . Reaction conditions often involve heating, refluxing, and the use of desiccants like calcium chloride .

Major Products

The major products formed from these reactions include thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .

Mechanism of Action

The mechanism of action of 3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidine-7-carbonitriles
  • Thieno[3,4-b]pyridine-7-carboxamides
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Uniqueness

What sets 3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide apart from similar compounds is its unique structure, which allows it to interact with a different set of molecular targets. This unique interaction profile makes it a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-13-2-4-14(5-3-13)12-24-20(26)19-18(22)16-6-7-17(25-21(16)27-19)15-8-10-23-11-9-15/h2-11H,12,22H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRNOXPJPSPPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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